Cas no 865815-09-4 ((S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride)
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- (1S)-1-[2-(Trifluoromethyl)phenyl]ethanamine hydrochloride (1:1)
- (S)-1-(2-(Trifluoromethyl)phenyl)ethamine hydrochloride
- (S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCL
- (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
- (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
- AS-67462
- SCHEMBL17476760
- CS-0158256
- (1S)-1-[2-(Trifluoromethyl)phenyl]ethanamine hydrochloride
- 865815-09-4
- (1S)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- RSQQUJNUAPWZKX-RGMNGODLSA-N
- (1S)-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- (s)-1-(2-(trifluoromethyl)phenyl)ethylamine hcl
- (S)-1-(2-(Trifluoromethyl)phenyl)ethanaminehydrochloride
- MFCD12757290
- Y10171
- (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine HCl
- AKOS015924258
- Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, hydrochloride, (αS)- (9CI)
- (S)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- [(S)-1-[2-(Trifluoromethyl)phenyl]ethyl]amine hydrochloride
- DS-019420
-
- MDL: MFCD12757290
- Inchi: 1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1
- InChI Key: RSQQUJNUAPWZKX-RGMNGODLSA-N
- SMILES: C(C1C=CC=CC=1[C@@H](N)C)(F)(F)F.Cl
Computed Properties
- Exact Mass: 225.0532115g/mol
- Monoisotopic Mass: 225.0532115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX970-100mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | 95+% | 100mg |
1624CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX970-250mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | 95+% | 250mg |
4037CNY | 2021-05-08 | |
| Fluorochem | 211239-250mg |
S)-1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride |
865815-09-4 | 95% | 250mg |
£355.00 | 2022-02-28 | |
| Fluorochem | 211239-1g |
S)-1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride |
865815-09-4 | 95% | 1g |
£886.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX970-50mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | 95+% | 50mg |
1010.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX970-200mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | 95+% | 200mg |
2525.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S942106-100mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | ≥95% | 100mg |
¥1,255.50 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S942106-250mg |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | ≥95% | 250mg |
¥2,272.50 | 2022-08-31 | |
| eNovation Chemicals LLC | Y0987209-1g |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |
865815-09-4 | 95% | 1g |
$500 | 2024-08-02 | |
| eNovation Chemicals LLC | D960614-250mg |
(S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl |
865815-09-4 | 95+% | 250mg |
$225 | 2024-06-06 |
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 48 h, 20 bar, 55 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt
Production Method 3
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropyl acetate ; 24 h, 20 bar, 35 °C
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ; 48 h, 20 bar, 50 °C
1.4 Reagents: Hydrochloric acid
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Raw materials
- Benzenemethanamine, α-methyl-N-[(1S)-1-phenylethyl]-2-(trifluoromethyl)-, (αS)-
- 2'-(Trifluoromethyl)acetophenone
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Preparation Products
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Suppliers
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Recent Advances in the Study of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 865815-09-4)
In recent years, (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 865815-09-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its trifluoromethyl group, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and enzyme inhibition. The compound's unique structural features and pharmacological properties make it a valuable candidate for drug development and biochemical studies.
Recent studies have focused on the synthesis and optimization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride to enhance its bioavailability and therapeutic efficacy. Advanced synthetic routes, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These methods not only improve the yield but also reduce the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Pharmacological evaluations of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride have revealed its potent activity as a modulator of neurotransmitter systems. Specifically, it has been investigated for its role in targeting serotonin and dopamine receptors, which are critical in the treatment of depression, anxiety, and Parkinson's disease. Preclinical studies in animal models have demonstrated its ability to cross the blood-brain barrier efficiently, highlighting its potential as a CNS-active agent.
In addition to its CNS applications, (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride has been explored as a building block for the development of novel enzyme inhibitors. Its trifluoromethyl group enhances binding affinity and metabolic stability, making it a valuable scaffold for designing inhibitors of proteases and kinases. Recent crystallographic studies have provided insights into its binding modes, facilitating structure-based drug design efforts.
The safety and toxicological profile of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride have also been a focus of recent research. Acute and chronic toxicity studies in rodents have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. These findings support its further development as a drug candidate and underscore the importance of continued investigation into its long-term effects and potential drug-drug interactions.
In conclusion, (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 865815-09-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, pharmacological efficacy, and safety profile position it as a valuable tool for both therapeutic development and biochemical studies. Future research should focus on expanding its applications, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies.
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